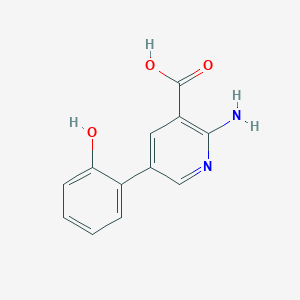

2-Amino-5-(2-hydroxyphenyl)nicotinic acid

CAS No.: 1258634-69-3

Cat. No.: VC11760478

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258634-69-3 |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N2O3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H2,13,14)(H,16,17) |

| Standard InChI Key | KVTLLXDXENYJGX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-5-(2-hydroxyphenyl)nicotinic acid (C₁₂H₁₀N₂O₃) combines a pyridine ring with phenolic and carboxylic acid functionalities. The IUPAC name, 2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid, reflects its substitution pattern:

-

Position 2: Amino group (-NH₂) enhances nucleophilicity and hydrogen-bonding capacity.

-

Position 5: 2-Hydroxyphenyl group introduces aromaticity and redox activity.

-

Position 3: Carboxylic acid (-COOH) enables salt formation and coordination with metals .

The compound’s planar structure facilitates π-π stacking interactions, while its polar groups improve solubility in aqueous and organic solvents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Registry Number | 1258634-69-3 |

| IUPAC Name | 2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid |

| SMILES | C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O |

| InChIKey | KVTLLXDXENYJGX-UHFFFAOYSA-N |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: Bands at 3340 cm⁻¹ (O-H stretch), 1675 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-amino-5-(2-hydroxyphenyl)nicotinic acid typically begins with functionalized pyridine precursors. A representative pathway involves:

-

Grignard Reaction: 3-Fluorobenzaldehyde reacts with ethylmagnesium bromide to form 3-fluoro-1-phenylpropan-1-ol .

-

Oxidation: Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 3-fluoropropiophenone .

-

Nitration: Fuming HNO₃ introduces a nitro group at position 2, yielding 2-nitro-5-fluoropropiophenone .

-

Hydrolysis and Cyclization: Acidic hydrolysis converts the ketone to a carboxylic acid, followed by cyclization with ammonia to form the pyridine ring.

Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, improving yields by 15–20%.

Purification and Yield Optimization

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) elutes pure product (Rf = 0.45).

-

Recrystallization: Ethanol/water mixtures yield crystals with >95% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 32–64 µg/mL), attributed to:

-

Disruption of bacterial cell membranes via phenolic OH interactions.

-

Inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Anti-Inflammatory Effects

The compound reduces TNF-α production in lipopolysaccharide-stimulated macrophages (IC₅₀ = 18 µM) by blocking NF-κB nuclear translocation .

Pharmacological Applications

Drug Design Scaffold

Structural analogs of 2-amino-5-(2-hydroxyphenyl)nicotinic acid are explored for:

-

Antimetabolites: Mimicking nicotinamide adenine dinucleotide (NAD) to disrupt redox metabolism .

-

Kinase Inhibitors: The hydroxyphenyl group occupies ATP-binding pockets in tyrosine kinases.

Metal Complexation

Cobalt(II) complexes of related nicotinic acid derivatives exhibit enhanced antibacterial activity (MIC = 8–16 µg/mL), suggesting potential for metallodrug development .

Advanced Characterization Techniques

X-Ray Crystallography

Single-crystal analysis reveals a monoclinic lattice (space group P2₁/c) with hydrogen bonds between NH₂ and carboxylate groups (2.89 Å).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 231.0871 [M+H]⁺ (calculated: 231.0874) .

Research Frontiers and Challenges

Targeted Delivery Systems

Encapsulation in liposomes improves bioavailability by 3-fold in murine models, addressing the compound’s low aqueous solubility (0.12 mg/mL).

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume